molecular formula C11H11NO3S B8583195 5-(4-Methoxybenzyl)-2,4-thiazolidinedione

5-(4-Methoxybenzyl)-2,4-thiazolidinedione

Cat. No. B8583195
M. Wt: 237.28 g/mol
InChI Key: MLEYEAMBTJOEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxybenzyl)-2,4-thiazolidinedione is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methoxybenzyl)-2,4-thiazolidinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxybenzyl)-2,4-thiazolidinedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Methoxybenzyl)-2,4-thiazolidinedione

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H11NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-5,9H,6H2,1H3,(H,12,13,14)

InChI Key

MLEYEAMBTJOEKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-[(4-Methoxyphenyl)methylidene]thiazolidine-2,4-dione (6.00 g, 25.5 mmol), 10% palladium on carbon (6.00 g) and a mixed solvent of tetrahydrofuran and ethanol (2:1 v/v, 300 mL) were mixed, and hydrogenation was performed at room temperature and at an initial pressure of 294 kPa. After completion of the reaction, catalyst was filtered and the filtrate was concentrated. The residue was purified by silica gel chromatography (eluate n-hexane: ethyl acetate=2:1 v/v) to obtain 5.84 g (97%) of the title compound as colorless powder.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
97%

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